5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
CAS No.: 1240279-47-3
Cat. No.: VC0355048
Molecular Formula: C8H7N3OS
Molecular Weight: 193.23g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1240279-47-3 |
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Molecular Formula | C8H7N3OS |
Molecular Weight | 193.23g/mol |
IUPAC Name | 5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) |
Standard InChI Key | ICHSQXBOKLWZJI-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=CC(=NN2)C(=O)N |
Structural Characteristics and Physical Properties
5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that integrates a pyrazole ring with a thiophene moiety and a carboxamide functional group. Its molecular structure features a central pyrazole ring with a thiophene substituent at the 5-position and a carboxamide group at the 3-position, creating a unique scaffold with multiple functional groups capable of diverse interactions in biological systems.
The compound possesses the following physical and chemical properties:
Property | Value |
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CAS Number | 1240279-47-3 |
Molecular Formula | C8H7N3OS |
Molecular Weight | 193.23 g/mol |
IUPAC Name | 5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) |
Standard InChIKey | ICHSQXBOKLWZJI-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=CC(=NN2)C(=O)N |
PubChem CID | 44229272 |
The compound's structural identity has been verified through various analytical methods, including mass spectrometry, NMR spectroscopy, and X-ray crystallography .
Synthesis Methods and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step procedures that form the pyrazole ring and introduce the thiophene and carboxamide functionalities. One common synthetic route involves reactions between thiophene derivatives and appropriate pyrazole precursors, followed by functional group transformations to introduce the carboxamide group.
A typical synthetic approach may include:
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Preparation of a thiophene-containing chalcone or similar intermediate
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Cyclization with hydrazine to form the pyrazole ring
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Functionalization of the 3-position to introduce the carboxamide group
In research applications, the compound can be synthesized through reactions involving 5-bromothiophene carboxylic acid with various pyrazole amines, typically requiring catalysts such as titanium(IV) chloride or 4-dimethylaminopyridine.
Chemical Reactivity
As a heterocyclic compound, 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibits reactivity patterns characteristic of both pyrazole and thiophene moieties:
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The pyrazole N-H is moderately acidic and can undergo deprotonation and subsequent N-alkylation or N-acylation
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The carboxamide group can participate in hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid
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The thiophene ring can undergo electrophilic aromatic substitution reactions, though typically less readily than benzene
The compound's reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts, which are essential considerations when optimizing synthetic pathways involving this compound.
Structure-Activity Relationships
Studies on compounds structurally related to 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide have revealed important structure-activity relationships (SAR) that inform rational drug design:
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Pyrazole Substitution Patterns: The position of substituents on the pyrazole ring significantly affects biological activity. For instance, 1H-pyrazole-5-carboxamide and 1H-pyrazole-3-carboxamide isomers often exhibit different potencies and selectivity profiles .
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N-Substitution Effects: Modification of the pyrazole N-H with various alkyl or aryl groups can substantially alter the compound's pharmacokinetic properties and target selectivity .
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Thiophene Modifications: Substitutions on the thiophene ring, such as the introduction of methyl groups (as in 5-(5-methylthiophen-2-yl) derivatives), can fine-tune the electronic properties and lipophilicity of the molecule, potentially enhancing its drug-like characteristics .
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Carboxamide Variations: The nature of substitutions on the carboxamide nitrogen can dramatically affect binding affinity to various biological targets, with aryl or heterocyclic substitutions often providing enhanced activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, it is valuable to compare it with structurally related compounds:
This comparison highlights how subtle structural modifications can significantly impact physicochemical properties and biological activities, providing valuable insights for medicinal chemistry optimization strategies.
Research Applications and Future Perspectives
Current Research Applications
5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide and its derivatives are currently being investigated in several research areas:
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Anticancer Drug Development: The compound serves as a scaffold for developing novel anticancer agents targeting specific enzymes or pathways implicated in cancer progression .
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Carbonic Anhydrase Inhibitors: Derivatives of this compound are being studied for their potential to selectively inhibit cancer-associated carbonic anhydrase isoforms .
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Heterocyclic Chemistry Research: The compound serves as a model system for studying the properties and reactivity of heterocyclic compounds containing both pyrazole and thiophene rings .
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Structure-Activity Relationship Studies: Researchers use this compound and its derivatives to establish correlations between structural features and biological activities, aiding rational drug design efforts .
Future Research Directions
Based on current findings, several promising directions for future research emerge:
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Optimization of Pharmacokinetic Properties: Further studies could focus on enhancing the drug-like properties of derivatives, including improved solubility, membrane permeability, and metabolic stability.
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Target Selectivity Enhancement: Research aimed at increasing selectivity for specific biological targets while minimizing off-target effects could lead to more effective and safer therapeutic agents.
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Combination Therapies: Investigation of synergistic effects when used in combination with established treatments could reveal new therapeutic strategies, particularly in cancer treatment.
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Expanded Biological Activity Screening: Testing derivatives against a broader range of disease targets could uncover unexpected therapeutic applications beyond those currently known.
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